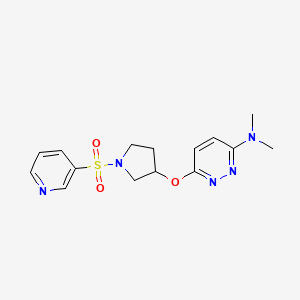

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine

描述

属性

IUPAC Name |

N,N-dimethyl-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-19(2)14-5-6-15(18-17-14)23-12-7-9-20(11-12)24(21,22)13-4-3-8-16-10-13/h3-6,8,10,12H,7,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTIFPOGZLYOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and diketones. The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and appropriate leaving groups. The final step involves the sulfonylation of the pyridine ring, which can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions: N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyridazine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents for nucleophilic substitution, and sulfonyl chlorides for sulfonylation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine exhibit promising anticancer properties. For instance, derivatives of pyridazinamines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research suggests that these compounds can target specific signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Sulfonamide derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. In vitro studies have demonstrated that related compounds exhibit selective inhibition of COX-II, making them candidates for treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Enzyme Inhibition

Studies have shown that the compound can act as an inhibitor for various enzymes involved in disease processes, such as kinases and proteases. By inhibiting these enzymes, the compound may disrupt critical signaling pathways that contribute to disease progression .

Modulation of Receptor Activity

The compound has been investigated for its role as a modulator of G protein-coupled receptors (GPCRs), particularly metabotropic glutamate receptors (mGluRs). This modulation can lead to significant effects on neurotransmission and neuronal health, suggesting potential applications in neurodegenerative diseases .

Preclinical Studies

In preclinical models, this compound has demonstrated efficacy in reducing tumor sizes in xenograft models of cancer . Additionally, its anti-inflammatory properties have been validated through animal models where it significantly reduced edema and pain responses.

作用机制

The mechanism of action of N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

相似化合物的比较

Structural Features and Substituent Effects

The target compound’s pyridin-3-ylsulfonyl-pyrrolidinyloxy substituent distinguishes it from analogs. Key comparisons include:

- Sulfonyl vs.

- Pyrrolidinyloxy vs.

Pharmacological and Physicochemical Properties

- Target Affinity : MW108’s naphthyl and pyridine groups contribute to p38 MAPK inhibition, while the target compound’s sulfonyl group may shift selectivity toward other kinases or receptors .

- Metabolic Stability : The sulfonamide group in the target compound may resist oxidative metabolism better than MW108’s naphthyl group, extending half-life .

生物活性

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 342.39 g/mol. Its structure includes a pyridazine core, which is known for its diverse biological activities.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Glial Activation : It has been shown to selectively inhibit pro-inflammatory cytokine production in activated glial cells, which is crucial in neuroinflammatory conditions. This inhibition can potentially mitigate neurodegenerative processes associated with diseases such as Alzheimer's and multiple sclerosis .

- Targeting Protein Kinases : The compound appears to interact with specific protein kinases involved in inflammatory pathways, providing a targeted approach to reducing inflammation without compromising beneficial glial functions .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Anti-inflammatory Properties

A study demonstrated that this compound effectively reduced levels of interleukin (IL)-1 beta and inducible nitric oxide synthase (iNOS) in activated glial cells, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

In vitro studies have indicated that the compound protects neuronal cells from oxidative stress-induced damage, which is pivotal in the context of neurodegenerative diseases. This protective effect is attributed to its ability to modulate oxidative stress markers and enhance cellular survival pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

常见问题

Basic Questions

Q. What are the critical steps in synthesizing N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine, coupling with pyridazine derivatives, and dimethylamine substitution. Key steps include:

- Catalyst selection : Use of cesium carbonate for deprotonation and copper(I) bromide for facilitating coupling reactions (e.g., Ullmann-type couplings) .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate intermediates and final products .

- Yield optimization : Adjusting reaction time (e.g., 48 hours for coupling steps) and temperature (e.g., 35°C for amine substitutions) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR for confirming substituent positions and stereochemistry. For example, δ 8.87 ppm (pyridine protons) and δ 3.2 ppm (pyrrolidine methylene) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 215 [M+H]) .

- Infrared Spectroscopy (IR) : Identification of sulfonyl (S=O, ~1350 cm) and amine (N-H, ~3300 cm) groups .

Q. How does the sulfonyl group influence the compound’s physicochemical properties?

- Methodology : The pyridin-3-ylsulfonyl moiety enhances polarity, improving water solubility. Compare logP values via HPLC or computational tools (e.g., PubChem descriptors) to assess hydrophilicity vs. non-sulfonylated analogs .

Advanced Research Questions

Q. How do structural modifications in the pyrrolidine ring affect bioactivity and target binding?

- Methodology :

- Piperidine vs. Pyrrolidine : Replace pyrrolidine with piperidine to evaluate ring size effects on conformational flexibility and target affinity (e.g., GPCR or kinase inhibition) .

- Substituent Analysis : Introduce methyl or fluorine groups to the pyrrolidine ring and assess activity via in vitro assays (e.g., IC measurements). Use molecular docking to predict binding modes .

Q. What challenges arise in crystallographic validation of this compound, and how can they be resolved?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve flexible pyrrolidine-sulfonyl groups .

- Refinement : Apply SHELXL for small-molecule refinement, addressing disorder in the sulfonyl-pyrrolidine moiety via PART and SUMP instructions .

- Validation : Cross-check with CCDC databases to identify common pitfalls (e.g., overfitting thermal parameters) .

Q. How can contradictory data between computational models and experimental bioactivity results be analyzed?

- Methodology :

- Docking vs. Assays : If computational models predict high affinity but assays show low activity, evaluate solvation effects (e.g., implicit solvent models) or probe off-target interactions via proteome-wide screening .

- SAR Studies : Synthesize analogs with systematic substituent changes (e.g., pyridin-3-yl to pyridin-2-yl) to validate computational predictions .

Q. What strategies improve reaction yields in large-scale synthesis?

- Methodology :

- Catalyst Screening : Test palladium or nickel catalysts for coupling steps to reduce side products .

- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。